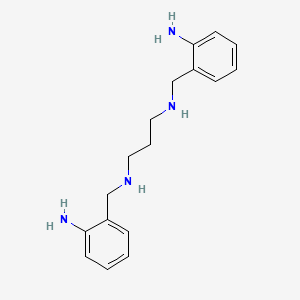
N,N'-Bis(2-aminobenzyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two aminobenzyl groups attached to a propane-1,3-diamine backbone. This compound is known for its chelating properties and is used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine typically involves the reaction of 2-aminobenzylamine with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: React 2-aminobenzylamine with a suitable protecting group to protect the amine functionalities.
Step 2: React the protected 2-aminobenzylamine with propane-1,3-diamine under anhydrous conditions.
Step 3: Remove the protecting groups to obtain the final product, N,N’-Bis(2-aminobenzyl)propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine involves its ability to chelate metal ions. This chelation process can inhibit the activity of metalloenzymes and disrupt metal-dependent biological pathways. The compound’s molecular targets include various metal ions such as copper and zinc, which are essential for the function of many enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-aminoethyl)propane-1,3-diamine
- N,N’-Bis(2-mercaptophenyl)propane-1,3-diamine
- N,N’-Bis(2,3,4-trimethoxybenzyl)propane-1,3-diamine
Uniqueness
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is unique due to its specific structure, which allows for strong chelation with metal ions. This property makes it particularly useful in applications requiring metal ion sequestration and inhibition of metalloenzymes. Its structure also provides versatility in chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
827323-05-7 |
|---|---|
Formule moléculaire |
C17H24N4 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N,N'-bis[(2-aminophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19/h1-4,6-9,20-21H,5,10-13,18-19H2 |
Clé InChI |
BBLXIWSQWQHTGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


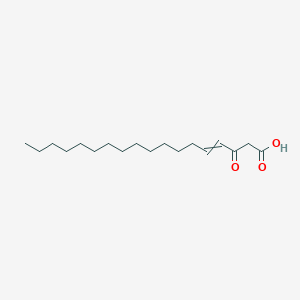
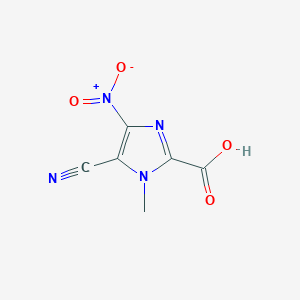
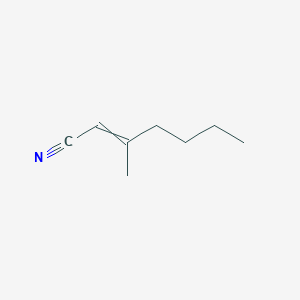
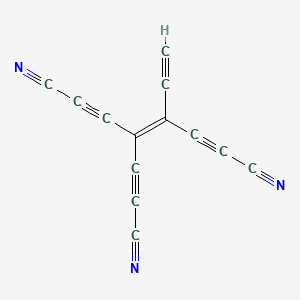
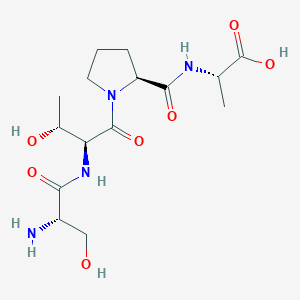
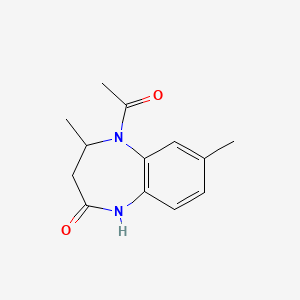
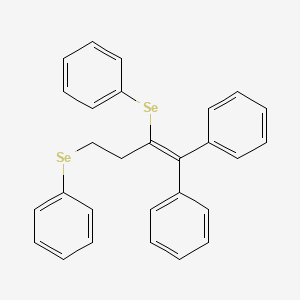
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)


![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
